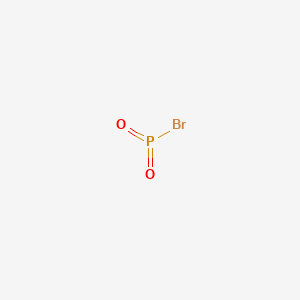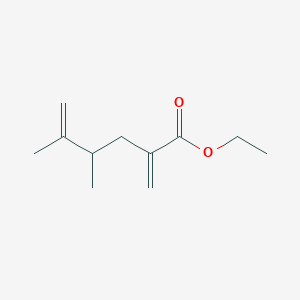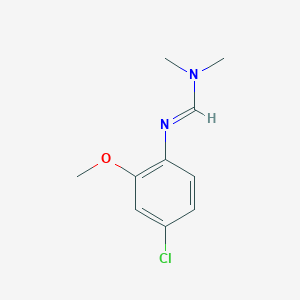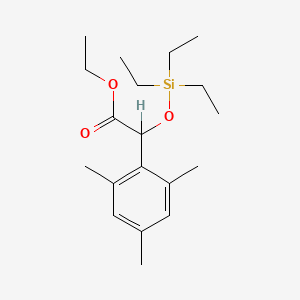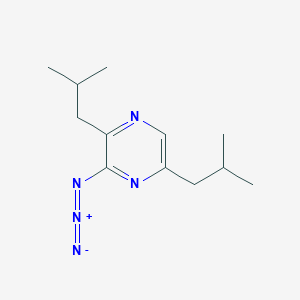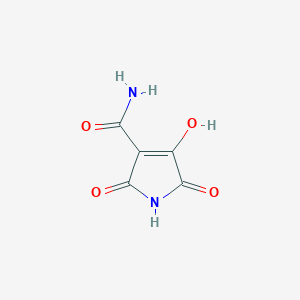![molecular formula C21H17N3O5S B14426609 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide CAS No. 83277-38-7](/img/structure/B14426609.png)
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including organic electronics, photochemistry, and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the carbazole core. One common method for synthesizing carbazole derivatives is the Borsche-Drechsel cyclization, which involves the condensation of phenylhydrazine with cyclohexanone, followed by acid-catalyzed rearrangement and ring-closing reactions . The nitro group is introduced through nitration reactions, and the sulfonamide group is added via sulfonation reactions .
Industrial Production Methods
Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures . The specific industrial methods for producing this compound may vary, but they generally follow similar principles of selective crystallization and purification.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components . The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: A simpler carbazole derivative with similar structural features.
4-(9H-Carbazol-9-yl)triphenylamine: Another carbazole derivative used in organic electronics.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its applications in photoredox catalysis.
Uniqueness
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups provide versatility in chemical reactions and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
83277-38-7 |
|---|---|
Molekularformel |
C21H17N3O5S |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
4-methyl-N-[2-(3-nitrocarbazol-9-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17N3O5S/c1-14-6-9-16(10-7-14)30(28,29)22-13-21(25)23-19-5-3-2-4-17(19)18-12-15(24(26)27)8-11-20(18)23/h2-12,22H,13H2,1H3 |
InChI-Schlüssel |
MESGDNSKEYXBPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


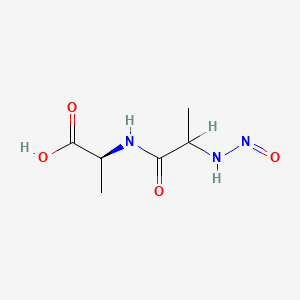
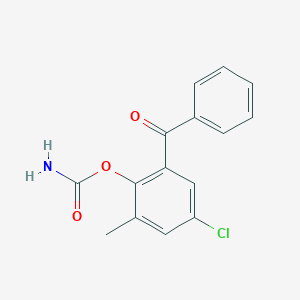

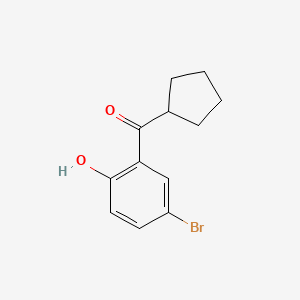
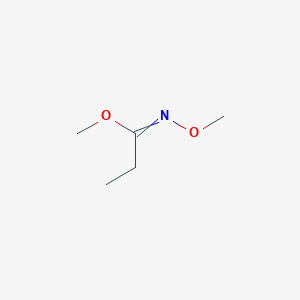
![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
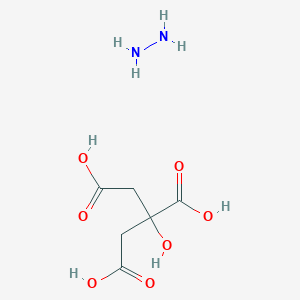
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
